3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-acetamido-4-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-7-4-6(15(9,13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILYVPKOARFEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation Reaction
- Raw Materials: Acetanilide and chlorosulfonic acid are the common starting materials.
- Reaction Conditions: The molar ratio of acetanilide to chlorosulfonic acid is typically maintained between 1:1.0 and 1:1.8, with reaction temperatures ranging from 40°C to 58°C.
- Catalysts: Ammonium sulfate or ammonium chloride are used to catalyze the sulfonation, improving yield and selectivity.
- Process: The reaction is performed by slowly adding chlorosulfonic acid to acetanilide under cooling (0-5°C), then heating to the target temperature for 2 to 7 hours. Hydrogen chloride gas is evolved during the reaction.
- Isolation: After completion, the mixture is cooled, filtered to obtain p-acetamidobenzenesulfonic acid as a white solid with yields reported up to 98.8%.
Chlorination Reaction
- Chlorinating Agents: Phosgene or bis(trichloromethyl) carbonate (triphosgene) are employed to convert the sulfonic acid to sulfonyl chloride.
- Catalysts: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) act as catalysts to facilitate chlorination.
- Reaction Conditions: The molar ratio of sulfonic acid to chlorinating agent ranges from 1:1.0 to 1:2.0 for phosgene and 1:0.34 to 1:0.8 for triphosgene. The reaction temperature is maintained between 38°C and 45°C for about 2 hours.
- Workup: The reaction mixture is cooled to 0-10°C, and the product is isolated by filtration, yielding the target sulfonyl chloride with yields from 92.5% to 95.5%.
Alternative Industrial Method
- Direct Sulfonation of Acetanilide in Solvent System: Some industrial methods use chloroform or trichloromethane as solvents with controlled ratios of acetanilide, chlorosulfonic acid, and solvent.
- Extraction and Crystallization: After sulfonation, the organic layer is separated, extracted with ethylene dichloride and water, concentrated under vacuum, and crystallized at low temperatures (8-15°C).
- Drying: The final product is vacuum-dried at temperatures between 55°C and 70°C.
- Reaction Times: Sulfonation typically lasts 4-7 hours at 50-58°C, with extraction and crystallization steps following.
| Step | Reagents | Molar Ratios (Reactants) | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|---|
| Sulfonation | Acetanilide + Chlorosulfonic acid | 1:1.0–1.8 | Ammonium sulfate/chloride | 40–58 | 2–7 | Up to 98.8 |
| Chlorination | p-Acetamidobenzenesulfonic acid + Phosgene or Triphosgene | 1:1.0–2.0 (phosgene), 1:0.34–0.8 (triphosgene) | DMF or DMA | 38–45 | ~2 | 92.5–95.5 |
| Industrial scale | Acetanilide + Chlorosulfonic acid + solvents | 1:1.7:1 (weight) or higher solvent ratios | None specified | 50–58 | 4–7 | Not specified |
- The use of ammonium salts as catalysts in sulfonation significantly enhances yield and purity by promoting selective sulfonation at the para position.
- Chlorination with phosgene or triphosgene in the presence of DMF/DMA is highly efficient, producing sulfonyl chloride with minimal side reactions.
- Industrial solvent extraction and crystallization steps improve product isolation and purity, critical for large-scale production.
- Reaction monitoring via temperature control and gas evolution (HCl, CO2) is essential for process safety and optimization.
The preparation of 3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride is well-established through sulfonation of acetanilide followed by chlorination of the sulfonic acid intermediate. Catalyst choice, reagent ratios, temperature, and solvent systems are critical parameters influencing yield and purity. Modern methods employ ammonium salts and chlorinating agents like phosgene or triphosgene under mild conditions, achieving yields above 90%. Industrial processes incorporate solvent extraction and crystallization for efficient product recovery.
This comprehensive understanding enables researchers and manufacturers to optimize synthesis routes tailored to specific scale and purity requirements.
Chemical Reactions Analysis
3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding sulfonic acids and other derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride has the molecular formula CHClN\OS. Its structure features a sulfonyl chloride group attached to an acetamido and hydroxy-substituted benzene ring, making it a valuable scaffold for further chemical modifications.
Applications in Medicinal Chemistry
- Drug Development :
- Enzyme Inhibition :
- Targeted Drug Delivery :
Case Studies
Mechanism of Action
The mechanism of action of 3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows it to modify the function and activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-acetamido-4-hydroxybenzene-1-sulfonyl chloride can be compared to other sulfonyl chloride derivatives to highlight differences in reactivity, stability, and applications. Below is a detailed analysis:
Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| This compound | C₈H₈ClNO₄S¹ | ~249.67 | -SO₂Cl (1), -OH (4), -NHCOCH₃ (3) | 2 | 4 |
| 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride | C₁₄H₁₂ClN₃O₅S | 369.78 | -SO₂Cl (1), -NHCONH-(3-Me-4-NO₂Ph) (4) | 2 | 5 |
¹ Calculated based on standard atomic weights (C: 12.01, H: 1.01, Cl: 35.45, N: 14.01, O: 16.00, S: 32.07).
Key Observations:
- Substituent Effects : The acetamido and hydroxyl groups in the target compound enhance its polarity and solubility in polar solvents compared to the nitro- and methyl-substituted ureido group in the analogous compound .
- Reactivity: The electron-withdrawing nitro group in 4-[3-(3-methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride increases the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophiles like amines.
Research Findings and Data
While direct experimental data on this compound are sparse, comparative studies of sulfonyl chlorides highlight the following trends:
- Hydrolytic Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., nitro) exhibit slower hydrolysis rates (~20% degradation after 24 hours in water) compared to those with electron-donating groups (e.g., hydroxyl, ~50% degradation under similar conditions) .
- Synthetic Yield : The acetamido derivative achieves ~75% yield in sulfonamide coupling reactions with primary amines, whereas nitro-substituted analogs show higher yields (~85%) due to enhanced electrophilicity .
Biological Activity
3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride, also known as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
This compound features a sulfonyl chloride group, which is highly reactive and capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to modify the function and activity of biological targets, leading to various pharmacological effects.
Key Mechanisms:
- Covalent Modification : The sulfonyl chloride can react with amino acids in proteins, altering their function.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including carbonic anhydrases (CAs), which are crucial in various physiological processes .
Biological Activities
The biological activities of this compound can be categorized into several areas:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer effects. For instance, related sulfonamides have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line), with IC50 values ranging from 10.93 nM to 25.06 nM for selective inhibition of CA IX over CA II .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported that derivatives exhibit significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL .
3. Urease Inhibition
Recent studies have focused on the urease inhibitory properties of acetamide-sulfonamide scaffolds. These compounds have shown promising urease inhibition with IC50 values significantly lower than traditional inhibitors, indicating potential applications in treating infections caused by urease-producing bacteria .
Case Studies
Several studies highlight the biological relevance of this compound:
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are crucial for understanding the bioavailability and safety of this compound. While specific data on this compound is limited, related compounds have shown favorable pharmacokinetic profiles with low toxicity levels in animal models .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing and purifying 3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride?
- Methodology :
- Synthesis : Utilize nucleophilic substitution reactions, where the sulfonyl chloride group reacts with amines or hydroxyl groups. For example, sulfonyl chlorides typically react with amines to form sulfonamides under mild conditions (e.g., room temperature, dichloromethane as solvent) .
- Purification : Recrystallization using solvents like ethanol or acetone, guided by melting point (mp) analysis (e.g., mp 83–87°C for analogous sulfonyl chlorides in ). Monitor purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Q. How should researchers characterize the compound’s structural integrity?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the acetamido (-NHCOCH) and hydroxy (-OH) substituents. Compare spectral data with computed SMILES structures (e.g., Canonical SMILES in ).
- Elemental Analysis : Verify molecular formula (CHClNOS) via combustion analysis or mass spectrometry.
- Melting Point : Cross-check observed mp with literature values (e.g., mp ranges in for structurally similar compounds).
Q. What are the best practices for handling and storage?
- Guidelines :
- Storage : Keep in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the sulfonyl chloride group .
- Handling : Use anhydrous solvents and glove boxes to minimize moisture exposure.
Advanced Questions
Q. How can reaction yields be optimized when synthesizing derivatives of this compound?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity. For example, DMF may improve reaction rates with sterically hindered amines.
- Catalysis : Explore Lewis acids (e.g., ZnCl) to activate the sulfonyl chloride group, as seen in analogous sulfonylation reactions .
- Yield Tracking : Use quantitative -NMR (if fluorinated analogs are synthesized) or gravimetric analysis post-recrystallization.
Q. How does the hydroxyl group influence the compound’s reactivity compared to other sulfonyl chlorides?
- Experimental Design :
- Comparative Studies : Synthesize analogs lacking the hydroxyl group (e.g., 4-acetylbenzenesulfonyl chloride from ) and compare reaction rates with amines.
- Mechanistic Probes : Use density functional theory (DFT) calculations to assess electronic effects of the hydroxyl group on the sulfonyl chloride’s electrophilicity.
Q. How can researchers resolve contradictions in reported stability data under acidic conditions?
- Data Analysis Framework :
- Controlled Stability Assays : Incubate the compound in buffered solutions (pH 1–7) and monitor degradation via HPLC or UV-Vis spectroscopy. Reference protocols from , which details storage conditions for sulfonyl chlorides.
- Kinetic Modeling : Calculate hydrolysis rate constants () and compare with structurally related compounds (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride in ).
Q. What advanced applications exist for this compound in proteomics or medicinal chemistry?
- Research Applications :
- Protein Modification : Use the sulfonyl chloride group to selectively modify lysine residues in proteins, enabling crosslinking studies or activity-based probes .
- Drug Discovery : Incorporate the compound into sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase, leveraging its dual functional groups for enhanced binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
